3-Cloro-2,1-benzotiazol

Descripción general

Descripción

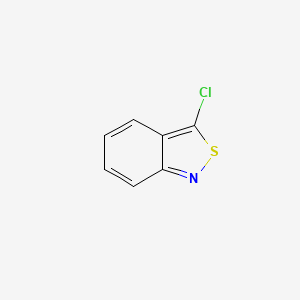

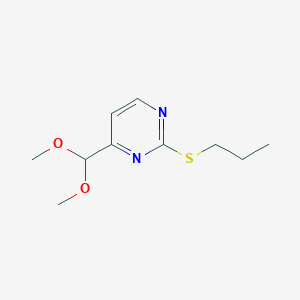

3-Chloro-2,1-benzothiazole is a heterocyclic compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 3-Chloro-2,1-benzothiazole consists of a benzene ring fused with a thiazole ring, which contains a sulfur and a nitrogen atom. The benzene ring is substituted at the 3-position with a chlorine atom .Chemical Reactions Analysis

3-Chloro-1,2-benzisothiazole reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos y Antiinflamatorios

Los derivados de benzotiazol, incluidos los basados en 3-Cloro-2,1-benzotiazol, han mostrado promesa como posibles agentes anticancerígenos y antiinflamatorios . Se ha encontrado que inhiben la proliferación de varias líneas celulares cancerosas, incluyendo carcinoma epidermoide humano (A431) y cáncer de pulmón no microcítico humano (A549, H1299) . También disminuyen la actividad de los factores inflamatorios IL-6 y TNF-α .

Compuestos Antituberculosos

Se han sintetizado y evaluado compuestos basados en benzotiazol por su actividad antituberculosa . Estos compuestos han mostrado una mejor potencia de inhibición contra M. tuberculosis en comparación con los medicamentos de referencia estándar .

Síntesis de Nuevos Derivados

This compound se puede utilizar en la síntesis de nuevos derivados de benzotiazol . Estos derivados se sintetizan a través de diversas reacciones, incluyendo acoplamiento de diazo, condensación de Knoevenagel, reacción de Biginelli y más .

Actividades Antifágicas y Acaricidas

Los derivados de benzotiazol se han propuesto para su uso en el desarrollo de fármacos para infecciones bacterianas, actividades antifágicas y acaricidas .

Inhibidores de la Proteasa Viral y la Replicasa de ARN

Los derivados de benzotiazol se han utilizado ampliamente en las pantallas de descubrimiento de fármacos antivirales de alto rendimiento para identificar inhibidores de la proteasa viral e inhibidores de la ARN polimerasa dependiente de ARN .

Desarrollo de Fármacos

La estructura única y el amplio espectro de efectos biológicos de los derivados de benzotiazol los convierten en candidatos prometedores para el desarrollo de nuevas estrategias terapéuticas .

Mecanismo De Acción

Target of Action

3-Chloro-2,1-Benzothiazole has been found to have significant activity against various targets. For instance, benzothiazole-based compounds have shown potent inhibition against Mycobacterium tuberculosis . In addition, these compounds have been found to interact with the BCL-2 family of enzymes , which play a crucial role in apoptosis .

Mode of Action

The mode of action of 3-Chloro-2,1-Benzothiazole involves its interaction with its targets, leading to changes in their function. For instance, it reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring . This interaction can lead to changes in the function of the target, potentially inhibiting its activity.

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-2,1-Benzothiazole are largely dependent on its targets. For instance, when it interacts with the BCL-2 family of enzymes, it can affect the apoptotic pathway , potentially leading to cell death . Similarly, its anti-tubercular activity suggests that it may affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis .

Pharmacokinetics

The properties of similar benzothiazole derivatives suggest that they may have good bioavailability and drug-like properties .

Result of Action

The result of the action of 3-Chloro-2,1-Benzothiazole is dependent on its targets and the biochemical pathways it affects. For instance, its interaction with the BCL-2 family of enzymes can lead to apoptosis , or programmed cell death . Similarly, its anti-tubercular activity can lead to the inhibition of the growth and replication of Mycobacterium tuberculosis .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Chloro-2,1-benzothiazole has been found to interact with a range of nucleophiles, leading to products that arise from the fission of the thiazole ring This suggests that 3-Chloro-2,1-benzothiazole may interact with various enzymes and proteins in biochemical reactions

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells . They have also been found to have significant anti-tubercular activity, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Propiedades

IUPAC Name |

3-chloro-2,1-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCCUQGFJASPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480626 | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34231-96-4 | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)

![5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1625613.png)

![2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine](/img/structure/B1625628.png)

![Methyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1625634.png)